Acétylacétonate de nickel(II) hydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

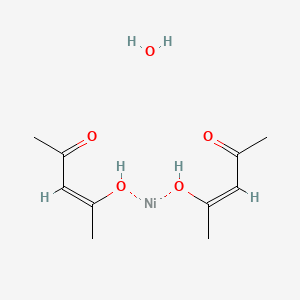

Nickel(II) acetylacetonate hydrate is a coordination complex with the chemical formula Ni(C₅H₇O₂)₂·2H₂O. It is a blue-green crystalline compound that is soluble in organic solvents. This compound is widely used in various fields, including catalysis, materials synthesis, and organic chemistry, due to its stability and reactivity .

Applications De Recherche Scientifique

Nickel(II) acetylacetonate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of nickel-based nanomaterials and catalysts.

Biology: It is used in the study of nickel’s biological roles and its interactions with biomolecules.

Medicine: Research is ongoing into its potential use in medical applications, such as in the development of nickel-based drugs.

Mécanisme D'action

Target of Action

Nickel(II) acetylacetonate hydrate is a coordination complex where acetylacetonate is the anion derived from deprotonation of acetylacetone . This compound primarily targets the synthesis of Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles .

Mode of Action

Nickel(II) acetylacetonate hydrate interacts with its targets through coordination chemistry. The compound exists as molecules of Ni3(acac)6, where the three nickel atoms are approximately collinear and each pair of them is bridged by two μ2 oxygen atoms . This structure allows all nickel centers to achieve an octahedral coordination .

Biochemical Pathways

The compound is widely used as a precursor to synthesize Ni-based nanomaterials via different synthetic methods like non-isothermal decomposition and solvothermal method . It can also be used to prepare Ni catalysts such as Nickel(II) complexes, and hierarchical Ni/beta catalysts for various organic transformations .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents such as toluene . It reacts with water to give the blue-green diaquo complex Ni(acac)2(H2O)2 .

Result of Action

The result of Nickel(II) acetylacetonate hydrate’s action is the formation of Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles . These materials have various applications in the field of nanotechnology.

Action Environment

The action of Nickel(II) acetylacetonate hydrate is influenced by environmental factors such as temperature and the presence of water. For instance, the compound reacts with water to form a blue-green diaquo complex . Additionally, the compound is readily dehydrated to the green anhydrous compound at 50° in vacuo .

Analyse Biochimique

Biochemical Properties

Nickel(II) acetylacetonate hydrate plays a significant role in biochemical reactions. It has been reported as an efficient catalyst for the aerobic epoxidation of alkenes using an aldehyde as a co-reactant . The rates of reaction and yields of epoxide are higher with this system than with dissolved Nickel(II) acetylacetonate hydrate .

Cellular Effects

It is known that it can influence cell function through its role as a catalyst in various biochemical reactions .

Molecular Mechanism

Nickel(II) acetylacetonate hydrate exerts its effects at the molecular level through its role as a catalyst. It can bind to biomolecules and influence enzyme activity, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Nickel(II) acetylacetonate hydrate can change over time in laboratory settings. For example, it has been used to synthesize Ni-based nanomaterials via different synthetic methods like non-isothermal decomposition and solvothermal method .

Metabolic Pathways

Nickel(II) acetylacetonate hydrate is involved in various metabolic pathways due to its role as a catalyst in biochemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel(II) acetylacetonate hydrate is typically prepared by reacting nickel(II) salts, such as nickel(II) chloride hexahydrate or nickel(II) hydroxide, with acetylacetone in the presence of a weak base like sodium acetate. The reaction can be represented as follows: [ \text{Ni(OH)}_2 + 2 \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Ni(C}_5\text{H}_7\text{O}_2\text{)}_2 + 2 \text{H}_2\text{O} ] The product is then crystallized to obtain the desired compound .

Industrial Production Methods: In industrial settings, the preparation of nickel(II) acetylacetonate hydrate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Nickel(II) acetylacetonate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to nickel(0) complexes.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other bidentate ligands or monodentate ligands.

Major Products Formed:

Oxidation: Formation of nickel(III) acetylacetonate.

Reduction: Formation of nickel(0) complexes.

Substitution: Formation of new nickel(II) complexes with different ligands.

Comparaison Avec Des Composés Similaires

- Cobalt(II) acetylacetonate

- Copper(II) acetylacetonate

- Iron(III) acetylacetonate

- Zinc(II) acetylacetonate

Comparison: Nickel(II) acetylacetonate hydrate is unique due to its specific coordination environment and reactivity. Compared to cobalt(II) and copper(II) acetylacetonates, it exhibits different catalytic properties and stability. For instance, nickel(II) acetylacetonate is more effective in certain polymerization reactions compared to its cobalt and copper counterparts .

Propriétés

Numéro CAS |

120156-44-7 |

|---|---|

Formule moléculaire |

C10H18NiO5 |

Poids moléculaire |

276.94 g/mol |

Nom IUPAC |

4-hydroxypent-3-en-2-one;nickel;hydrate |

InChI |

InChI=1S/2C5H8O2.Ni.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2 |

Clé InChI |

HRNADIRXJROXRG-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ni] |

SMILES isomérique |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Ni] |

SMILES canonique |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ni] |

Description physique |

Emerald-green solid, soluble in water; [Merck Index] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.